Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C11H11ClN2O2 It is characterized by the presence of an ethyl ester group, a chloro-substituted imidazo[1,2-a]pyridine ring, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of 2-aminopyridine with α-bromoacetate under basic conditions to form the imidazo[1,2-a]pyridine core. The chloro substituent is introduced via a halogenation reaction using reagents such as N-chlorosuccinimide (NCS). The final esterification step involves the reaction of the resulting acid with ethanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid.
Reduction: Formation of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanol.
Substitution: Formation of 2-(6-azidoimidazo[1,2-a]pyridin-2-yl)acetate.
Scientific Research Applications
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro substituent and imidazo[1,2-a]pyridine ring play crucial roles in binding to active sites, thereby modulating the activity of the target. The compound can inhibit enzyme activity by forming stable complexes, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
- 2-(6-Azidoimidazo[1,2-a]pyridin-2-yl)acetate
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl ester group enhances its solubility and facilitates its incorporation into various chemical reactions .
Biological Activity
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : Approximately 238.67 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with a chloro substituent, which is crucial for its biological activity.
Biological Activity
This compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : Research has suggested that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly those related to autoimmune diseases.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The chloro substituent and the imidazo ring facilitate binding to the active sites of enzymes, inhibiting their activity.
- Modulation of Cellular Pathways : By inhibiting enzyme activity, the compound can alter downstream signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study evaluated the effects of this compound on various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
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Antimicrobial Activity : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Bacteria MIC (µg/mL) Reference Staphylococcus aureus 32 Escherichia coli 64 - Enzyme Inhibition : Research focused on its inhibition of Bruton’s tyrosine kinase (Btk), relevant in autoimmune diseases. The compound demonstrated effective inhibition at low micromolar concentrations.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Imidazo Core : Reaction of 2-aminopyridine with α-bromoacetate under basic conditions.
- Chloro Substitution : Introduction of the chloro group using N-chlorosuccinimide.
- Esterification : Final reaction with ethanol in the presence of an acid catalyst.
Properties
IUPAC Name |
ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTURCHIBDOZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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